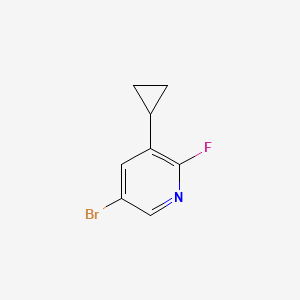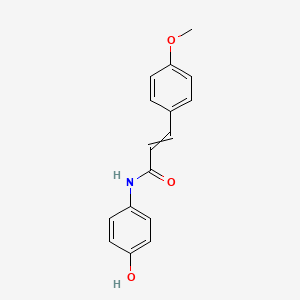
N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a hydroxyphenyl group and a methoxyphenyl group attached to a prop-2-enamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Aldol Condensation: The synthesis of N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide can be achieved through an aldol condensation reaction. This involves the reaction of 4-hydroxybenzaldehyde with 4-methoxyacetophenone in the presence of a base such as sodium hydroxide. The resulting product is then subjected to an amide formation reaction with an appropriate amine.
Amide Formation: The intermediate product from the aldol condensation is reacted with an amine, such as aniline, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final amide compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, with careful control of reaction conditions and purification steps.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.
Reduction: The compound can be reduced at the carbonyl group to form the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents used under mild conditions.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base like sodium hydride.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Materials Science: The compound can be incorporated into polymer matrices to improve mechanical properties and thermal stability.
Biology and Medicine:
Antioxidant Activity: Due to the presence of hydroxy and methoxy groups, the compound exhibits antioxidant properties, making it a potential candidate for therapeutic applications.
Enzyme Inhibition: It can act as an inhibitor of certain enzymes, providing a basis for drug development.
Industry:
Dye Synthesis: The compound can be used as an intermediate in the synthesis of dyes and pigments.
Pharmaceuticals: It serves as a building block for the synthesis of various pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and methoxy groups play a crucial role in binding to active sites, leading to inhibition or activation of biological pathways. The compound can also undergo redox reactions, contributing to its antioxidant activity.
Comparación Con Compuestos Similares
N-(4-hydroxyphenyl)acetamide: Similar structure but lacks the methoxy group.
N-(4-methoxyphenyl)acetamide: Similar structure but lacks the hydroxy group.
N-(4-hydroxyphenyl)-3-phenylprop-2-enamide: Similar structure but lacks the methoxy group.
Uniqueness: N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide is unique due to the presence of both hydroxy and methoxy groups, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-20-15-9-2-12(3-10-15)4-11-16(19)17-13-5-7-14(18)8-6-13/h2-11,18H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTBFHLCSULMJJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
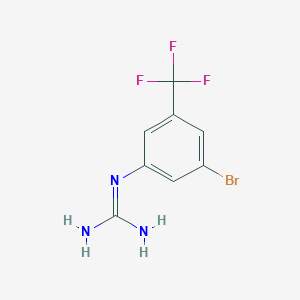

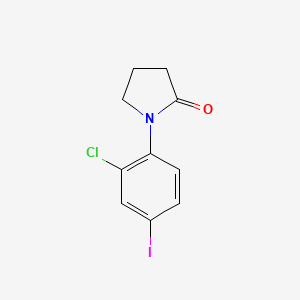
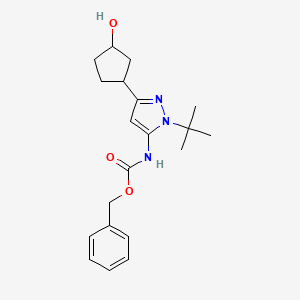
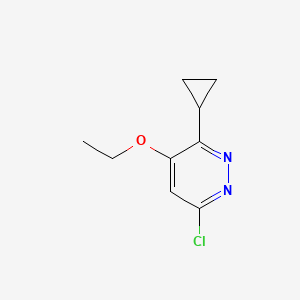
![1-[2-Bromo-5-(trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B13696212.png)
![methyl 3-[(E)-3-ethoxy-3-oxo-prop-1-enyl]pyridine-4-carboxylate](/img/structure/B13696214.png)
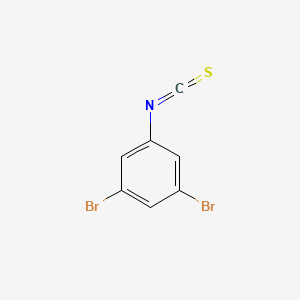
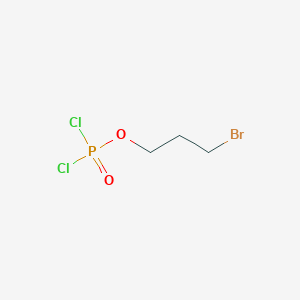
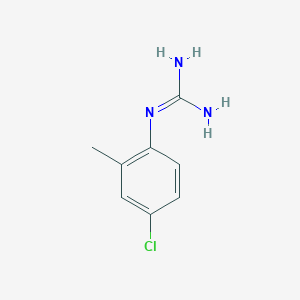
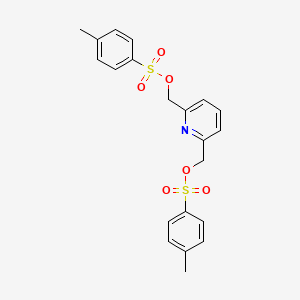
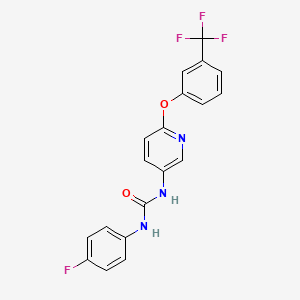
![[(3-Butylcyclopenta-2,4-dien-1-ylidene)methylene]dibenzene](/img/structure/B13696280.png)
